![molecular formula C20H18N6O3S B2362464 2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536983-83-2](/img/structure/B2362464.png)
2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has a relatively simple structure and is remarkably versatile. The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis
The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .Physical And Chemical Properties Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .科学的研究の応用
Medicinal Chemistry: c-Met Inhibition
Compounds with the triazolopyrimidine structure have been reported to exhibit potent inhibition of the c-Met protein kinase . This enzyme is implicated in various types of cancer, and its inhibition can lead to the development of new anticancer therapies. The specific compound may serve as a lead structure for the synthesis of new c-Met inhibitors.
Neuropharmacology: GABA A Modulation
Triazolopyrimidines have shown activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation is important for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
Polymer Science: Solar Cell Applications
The incorporation of triazolopyrimidine units into polymers has been explored for use in solar cells . These polymers can contribute to the efficiency and stability of solar cells, which are crucial for the development of renewable energy technologies.
Biochemistry: BACE-1 Inhibition
In the context of Alzheimer’s disease research, triazolopyrimidines have been investigated for their ability to inhibit β-secretase 1 (BACE-1) . Inhibitors of this enzyme are sought after as potential therapeutic agents for Alzheimer’s disease, as they can reduce the production of amyloid-beta peptides, which are toxic to neurons.
Therapeutic Applications: Antimicrobial and Antiviral Activities
Triazoles and their derivatives, including triazolopyrimidines, are known for their significant biological properties. They have been studied for their antimicrobial and antiviral activities, which make them valuable in the development of new drugs to combat infectious diseases .
Material Science: Fluorescent Probes
The triazolopyrimidine structure can be utilized in the design of fluorescent probes . These probes are important tools in various scientific fields, including chemistry, biology, and medical diagnostics, as they can be used to visualize or detect specific biomolecules or cellular structures.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been described as inhibitors of their targets, suggesting that this compound may also function by inhibiting its target proteins .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines , suggesting that this compound may also have antiproliferative effects.
特性
IUPAC Name |
2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-12-16(18(21)27)17(14-7-9-15(10-8-14)26(28)29)25-19(22-12)23-20(24-25)30-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H2,21,27)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKAFAVFUWAOLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
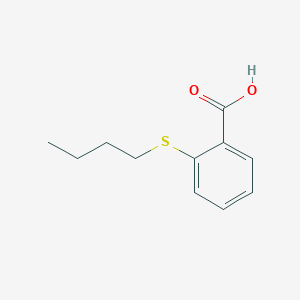
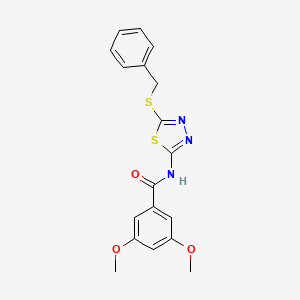
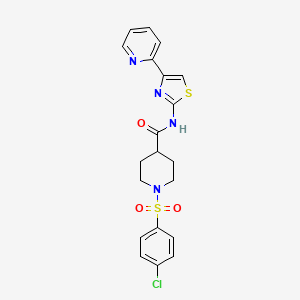
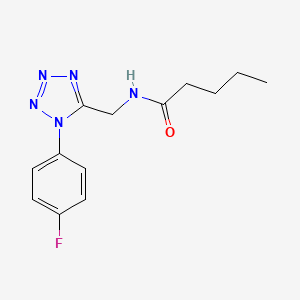
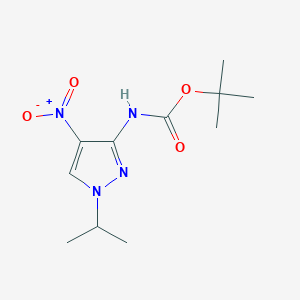
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)


![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)
